3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound contains several structural components including a quinazolinone, a bromopyrimidine, and a piperidine . Quinazolinones are a class of organic compounds with a wide range of biological activities. Bromopyrimidines are used as building blocks in drug discovery and other chemical syntheses. Piperidines are a class of organic compounds that are part of many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The bromopyrimidine and piperidine components would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromopyrimidine and piperidine components. The bromine atom on the pyrimidine ring could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN5O/c1-12-24-17-8-15(21)2-3-16(17)18(27)26(12)11-13-4-6-25(7-5-13)19-22-9-14(20)10-23-19/h2-3,8-10,13H,4-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPIQHWQYRQWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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